1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine - 1284283-28-8

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine

Catalog Number: EVT-2896885
CAS Number: 1284283-28-8
Molecular Formula: C15H22ClN3
Molecular Weight: 279.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine is a substituted piperazine derivative. It serves as a key structural motif in various research areas, primarily medicinal chemistry, due to its ability to interact with biological targets like neurotransmitter receptors and enzymes. [, , , , , , , , ] This compound is not naturally occurring and is primarily synthesized for research purposes.

Synthesis Analysis
  • Reductive Amination: This method involves reacting 1-(4-chlorophenyl)piperazine with a suitable piperidin-4-one derivative in the presence of a reducing agent like sodium triacetoxyborohydride. []
  • Alkylation: Reaction of 1-(4-chlorophenyl)piperazine with a piperidin-4-ylalkyl halide provides the target compound. [, ]
  • Multi-step Synthesis: More complex derivatives often require multi-step synthetic procedures involving protection and deprotection strategies, coupling reactions, and functional group transformations. [, , , , , ]
Molecular Structure Analysis
  • N-Alkylation: Both nitrogen atoms can undergo alkylation reactions, allowing for the introduction of diverse substituents, which is often exploited in structure-activity relationship (SAR) studies. [, , , , , ]
  • N-Acylation: Acylation of the nitrogen atoms with various acyl chlorides or carboxylic acids introduces additional functionalities and can modulate the compound's physicochemical properties. [, , , ]
  • Salt Formation: The basic nitrogen atoms can form salts with various acids, influencing the compound's solubility and other properties. []
Mechanism of Action
  • Neurokinin Receptor Antagonism: Derivatives have been reported to bind to and block neurokinin receptors, specifically NK1, NK2, and NK3, impacting the signaling pathways mediated by these receptors. [, ]
  • Allosteric Modulation: Certain derivatives act as allosteric modulators of receptors like the cannabinoid CB1 receptor, altering the receptor's response to its endogenous ligands. [, , ]
  • Enzyme Inhibition: Some derivatives have been investigated for their ability to inhibit enzymes like histone deacetylases (HDACs), potentially impacting gene expression and cellular processes. []
Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of the chlorophenyl and piperidine rings suggests a moderate lipophilicity. [, , ]
  • Solubility: The compound is likely soluble in organic solvents and potentially in aqueous solutions depending on the pH and salt form. []
Applications
  • Medicinal Chemistry: This compound serves as a versatile scaffold for developing potential therapeutic agents targeting a range of diseases and conditions, including:
    • Neurological Disorders: Derivatives have been investigated for their potential in treating schizophrenia, anxiety, depression, and pain, due to their interaction with neurotransmitter systems. [, , , , , , ]
    • Cancer: Certain derivatives have shown anti-cancer activity, particularly against leukemia cell lines, highlighting their potential as lead compounds for anti-cancer drug development. [, , , ]
    • Inflammation: Derivatives have demonstrated anti-inflammatory properties in preclinical studies, suggesting their potential for treating inflammatory diseases. []

1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)piperidine-2,6-dione

Compound Description: This compound is a promising derivative exhibiting high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It shows potential as an atypical antipsychotic with reduced risk of obesity compared to existing treatments. [] In behavioral models, it demonstrates higher potency than clozapine in inhibiting apomorphine-induced climbing behavior and MK-801-induced hyperactivity, suggesting efficacy against positive symptoms of psychosis. []

ELB139 [1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on]

Compound Description: ELB139 acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor. [] It exhibits potent anxiolytic activity in rat models, including the elevated plus-maze, light and dark box, and Vogel conflict test, without causing sedation or tolerance development. []

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

Compound Description: AZD5363 is a potent and orally bioavailable inhibitor of Akt kinases, with enhanced selectivity for Akt over the closely related AGC kinase ROCK. [] Preclinical studies demonstrate favorable drug metabolism and pharmacokinetics, as well as pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers, leading to tumor growth inhibition in a breast cancer xenograft model. []

1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl)acrylyloxy]ethyl}-piperazine (DA 1529)

Compound Description: DA 1529 displays significant anti-inflammatory activity, comparable to or exceeding phenylbutazone in rodent models of edema, nociception, and pyrexia. [] It exhibits mild CNS depressant properties based on barbiturate potentiation, rotarod, spontaneous motility, hot-plate analgesia, and hypothermic effects. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

Compound Description: NMS-P118 is a highly selective and potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) with potential for cancer therapy. [] It exhibits favorable oral bioavailability, ADME, and pharmacokinetic profiles, demonstrating high in vivo efficacy both as a single agent and in combination with Temozolomide in preclinical models. []

N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Compound Description: This compound is a crystallographically characterized structure containing two distinct conformers in the asymmetric unit. [] The central piperazine ring adopts a chair conformation with equatorial substituents. []

(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine

Compound Description: This compound acts as a "wingless" beta-catenin agonist, stimulating bone formation. [] It exhibits favorable pharmacokinetic properties and demonstrates a dose-dependent increase in trabecular bone formation rate in ovariectomized rats upon oral administration. []

1-(4-Chlorophenyl) piperazine

Compound Description: This compound has been studied for its spectroscopic properties using NMR, FTIR, and Raman techniques, with conformational analysis and vibrational spectra calculated using DFT methods. []

methanone derivatives (3a-j)

Compound Description: This series of derivatives was synthesized and evaluated for anticancer and antituberculosis activities. [] Some compounds exhibited notable activity against the human breast cancer cell line MDA-MB-435 and the Mycobacterium tuberculosis strain H37Rv. []

1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (Compound 10)

Compound Description: This compound displays high affinity for σ1 receptors with excellent selectivity over other receptors and transporters, including σ2 receptors, vesicular acetylcholine transporter, and various dopamine, serotonin, and adrenergic receptors. [] The corresponding radiotracer [18F]10 exhibits promising properties for imaging σ1 receptors in the brain, demonstrating high brain uptake, favorable kinetics, and specific binding in rodent models. []

N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

Compound Description: Lu AE51090 acts as a highly selective allosteric agonist at the muscarinic M1 receptor, exhibiting minimal activity at other muscarinic receptor subtypes and a broad range of other targets. [] It displays an acceptable pharmacokinetic profile and good brain penetration in rodents, demonstrating efficacy in reversing delay-induced natural forgetting, suggesting procognitive potential. []

1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine and derivatives

Compound Description: This series of compounds was synthesized and evaluated for antimalarial activity against Plasmodium berghei. [] Several derivatives, particularly those with modifications on the cinnamoyl group or substitutions on the 5-phenyl group, displayed significant antimalarial activity. []

4- [6-methoxy-7- (3-piperidin-1-yl - propoxy) quinazolin-4-yl] piperazine-1-carboxylic acid (4-isopropoxyphenyl) - amide

Compound Description: This compound is a tyrosine kinase inhibitor, specifically targeting excessive tyrosine kinase activity. [, ] It has potential applications in treating cardiovascular diseases, cancer, glomerulosclerosis, fibrotic diseases, and inflammatory conditions due to its ability to inhibit cellular proliferation. [, ]

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one

Compound Description: This compound serves as a structural motif in the design and development of novel NLRP3 inflammasome inhibitors. [] Specifically, it was hybridized with an acrylic acid derivative (INF39) to create a series of benzo[d]imidazole-2-one derivatives that demonstrated NLRP3 inhibitory activity. []

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 acts as a potent and selective oxytocin antagonist with potential therapeutic applications. [] It displays good potency in vitro (Ki = 4.1 nM at the human oxytocin receptor) and in vivo, along with excellent oral bioavailability (90% in rats and 96% in dogs). [] The compound exhibits good aqueous solubility and high selectivity for oxytocin receptors over arginine vasopressin receptors. []

5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol and its S-substituted derivatives (5a-h)

Compound Description: This series of compounds, containing a 1,3,4-oxadiazole ring, was synthesized and evaluated for enzyme inhibitory and antibacterial activities. [] The compounds showed inhibitory effects against lipoxigenase and α-glucosidase enzymes, and some exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as a negative allosteric modulator of the cannabinoid CB1 receptor. [, ] It exhibits noncompetitive antagonism in [35S]GTPγS binding studies, showing higher potency against the agonist CP55940 compared to WIN55,212-2. [] PSNCBAM-1 reduces the functional efficacy of CB1 receptor ligands in the cerebellum, suggesting a potential therapeutic approach for treating CNS diseases by modulating CB1 receptor activity. []

1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives

Compound Description: This series of compounds exhibits α2-adrenoceptor antagonist activity, suggesting potential therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's. [] These derivatives typically feature an amide, urea, or imidazolidinone moiety attached to the piperidine nitrogen. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: Two specific compounds within this series, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, have been synthesized and structurally characterized by single-crystal X-ray diffraction. [] These compounds are isostructural, adopting a triclinic P-1 space group, with two independent molecules in the asymmetric unit. []

N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090)

Compound Description: Lu AE51090 acts as a highly selective allosteric agonist at the muscarinic M1 receptor, exhibiting minimal activity at other muscarinic receptor subtypes and a broad range of other targets. [] It displays an acceptable pharmacokinetic profile and good brain penetration in rodents, demonstrating efficacy in reversing delay-induced natural forgetting, suggesting procognitive potential. []

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

Compound Description: The title compound has been structurally characterized using X-ray crystallography, revealing a chair conformation for the piperazine ring. [] Intermolecular hydrogen bonding interactions involving N—H⋯O, C—H⋯N, and C—H⋯O groups are observed in the crystal structure. []

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

Compound Description: LDK378 is a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor. [] It exhibits substantial antitumor activity in preclinical models and is currently undergoing phase 1 and phase 2 clinical trials for treating ALK-positive cancers. [] The development of LDK378 involved overcoming the limitations of the first-generation ALK inhibitor TAE684. []

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing its molecular conformation and intermolecular interactions. [] The structure is stabilized by intramolecular C—H⋯N hydrogen bonds, and intermolecular C—H⋯O and C—H⋯F hydrogen bonds contribute to the crystal packing. []

Phosphoric acid mono-(1-[4-[(s)-5-(acetylamino-methyl)-2-oxo-oxazolidin-3-yl]-2,6-difluorophenyl]-4-methoxymethyl-piperidin-4-yl) ester

Compound Description: This compound is a pharmacologically active phosphoric acid ester. [] A specific process for its preparation has been described. []

1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate

Compound Description: This compound is a zinc complex that has been structurally characterized by X-ray crystallography. [] The zinc atom adopts a tetrahedral geometry, coordinated by four chlorine atoms. [] The crystal structure is stabilized by an intricate network of hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent 1-(4-chlorophenyl)piperazine-1,4-diium cations. []

1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

Compound Description: This compound has been synthesized and characterized by spectroscopic techniques and X-ray crystallography. [] It crystallizes in a monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation. []

(E)-4-(2-(1-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)vinyl)-N,N-dimethylaniline (CPPIVI)

Compound Description: CPPIVI is an organic compound that has been synthesized using nano-rutile TiO2 as a catalyst under solvent-free conditions. [] Its structure has been confirmed by NMR spectroscopy, and its interactions with superparamagnetic nanoparticles have been investigated. []

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

Compound Description: AMG 579 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [] It exhibits favorable pharmacokinetic properties, including good brain penetration and efficacy in preclinical models. [] AMG 579 has been advanced as a clinical candidate for treating neurological disorders. []

4-(piperidin-4-yl)-1-hydroxypyrazoles

Compound Description: This series of compounds acts as ligands for the γ-aminobutyric acid type A (GABAA) receptor. [] They have been explored for their potential as therapeutics for conditions modulated by GABAA receptor activity. []

4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide (Compound 28)

Compound Description: Compound 28 acts as a potent and orally efficacious positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). [] It exhibits favorable pharmacokinetic properties, including good brain permeability and residence time. [] Compound 28 has demonstrated efficacy in reversing cognitive deficits in preclinical models and has shown a favorable safety profile in phase 1 clinical trials. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A acts as an inverse agonist at the cannabinoid CB1 receptor, exhibiting competitive antagonism against the agonist WIN55212-2 and producing opposite effects on Ca2+ currents when applied alone in neurons. [] Its inverse agonism is dependent on the interaction with lysine residue 3.28 (Lys3.28) in the CB1 receptor. []

{[1‐(Arylmethyl)piperidin‐4‐yl]oxy}‐(trifluoromethyl)‐pyridines

Compound Description: This series of compounds, designed based on the structure of ketanserin, exhibits insect growth regulating activity. [] The presence of an arylmethyl group attached to the piperidine nitrogen and a trifluoromethyl group on the pyridine ring is crucial for their activity. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, identified through a study focusing on designing new indole derivatives with these activities. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-D-aspartate (NMDA) 2B receptor negative allosteric modulator with potential for treating treatment-resistant depression. [] It exhibits high binding affinity and selectivity for the GluN2B subunit and demonstrates antidepressant-like effects in preclinical models. []

N‐phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

Compound Description: Acrylfentanyl is a new synthetic opioid analog of fentanyl, identified in seized material. [] It poses a serious health risk due to its potency and potential for fatal intoxication. []

Properties

CAS Number

1284283-28-8

Product Name

1-(4-Chlorophenyl)-4-(piperidin-4-yl)piperazine

IUPAC Name

1-(4-chlorophenyl)-4-piperidin-4-ylpiperazine

Molecular Formula

C15H22ClN3

Molecular Weight

279.81

InChI

InChI=1S/C15H22ClN3/c16-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-17-8-6-15/h1-4,15,17H,5-12H2

InChI Key

FUCZOJDVIVCBFI-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCN(CC2)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.